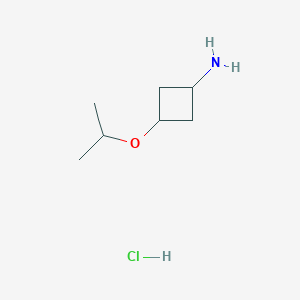

cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-propan-2-yloxycyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-5(2)9-7-3-6(8)4-7;/h5-7H,3-4,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDDGEKVYGRBKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(propan-2-yloxy)cyclobutanone with ammonia or an amine source in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Hydroxylated cyclobutane derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted cyclobutane derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride is being explored for its potential therapeutic applications, particularly in the treatment of viral infections. A notable study highlighted its effectiveness against arenaviruses, suggesting that the compound may inhibit viral replication in human cells, thus offering a pathway for developing antiviral therapies .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It has been utilized in various synthetic pathways to create more complex molecules, including bicyclic compounds. Researchers have reported successful reactions involving the compound in the synthesis of substituted cyclobutanes and other heterocyclic structures .

Material Science

Recent investigations have indicated potential applications in material science, particularly in the development of polymeric materials and coatings. The unique cyclobutane structure provides opportunities for creating materials with specific mechanical and thermal properties, which are essential for various industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets through its amine and isopropoxy groups. These functional groups allow the compound to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride

- CAS Number : 1909294-44-5

- Molecular Formula: C₇H₁₆ClNO

- Molecular Weight : 165.66 g/mol

- Structure : A cyclobutane ring substituted with an isopropoxy group at the 3-position and an amine group at the 1-position, with the hydrochloride salt enhancing stability and solubility .

Key Features :

- The cis stereochemistry (1s,3s configuration) is critical for its spatial arrangement and intermolecular interactions .

- Used as an organic building block in pharmaceutical and materials research due to its rigid cyclobutane scaffold and functional groups .

Comparison with Structurally Similar Compounds

cis-3-(Difluoromethyl)cyclobutan-1-amine Hydrochloride

- CAS Number : 2231665-50-0

- Molecular Formula : C₅H₁₀ClF₂N

- Molecular Weight : 157.59 g/mol

- Key Differences :

- Substitution of the isopropoxy group with a difluoromethyl group reduces steric bulk but introduces electronegative fluorine atoms.

- Lower molecular weight (157.59 vs. 165.66) may enhance membrane permeability in biological systems.

- Fluorination typically increases metabolic stability but may reduce solubility in polar solvents .

cis-3-Amino-1-methylcyclobutan-1-ol Hydrochloride

- CAS Number : 1523606-23-6

- Molecular Formula: C₅H₁₂ClNO

- Molecular Weight : 137.61 g/mol

- Key Differences: Replaces the isopropoxy group with a hydroxyl and methyl group, altering hydrogen-bonding capacity. The hydroxyl group increases hydrophilicity, contrasting with the lipophilic isopropoxy group in the target compound .

cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride

- Molecular Formula: Estimated as C₆H₁₄ClNO (based on structure)

- Key Differences :

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Physicochemical Implications |

|---|---|---|---|---|

| cis-3-(Propan-2-yloxy)cyclobutan-1-amine HCl | C₇H₁₆ClNO | 165.66 | Isopropoxy | High lipophilicity; moderate solubility |

| cis-3-(Difluoromethyl)cyclobutan-1-amine HCl | C₅H₁₀ClF₂N | 157.59 | Difluoromethyl | Enhanced metabolic stability; lower MW |

| cis-3-Amino-1-methylcyclobutan-1-ol HCl | C₅H₁₂ClNO | 137.61 | Hydroxyl, methyl | Increased hydrophilicity; reduced bulk |

| cis-3-(Methoxymethyl)cyclobutan-1-amine HCl | C₆H₁₄ClNO | ~149.64 (estimated) | Methoxymethyl | Balanced solubility-flexibility profile |

Biological Activity

Cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride is a synthetic compound noted for its potential biological activities, particularly in medicinal chemistry. This article explores its chemical properties, biological interactions, and relevant research findings.

The molecular formula of cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride is C₇H₁₅NO·ClH, with a molecular weight of approximately 165.661 g/mol. The compound features a cyclobutane ring with an amine functional group and an ether substituent, which contribute to its unique reactivity and biological activities.

Biological Activity

Preliminary studies indicate that cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride exhibits notable biological activities. These include:

- Pharmacological Properties : Potential applications in treating various conditions due to its unique structural features.

- Interaction with Biological Systems : Studies focusing on how this compound interacts with cellular mechanisms suggest it may influence several biological pathways .

The biological activity of cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride can be attributed to its ability to undergo nucleophilic substitutions and electrophilic additions. The presence of the amine and ether functionalities allows for diverse interactions with target biomolecules, potentially leading to therapeutic effects.

Case Studies

Several studies have highlighted the significance of cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride in various applications:

- Synthesis and Application : Research has shown efficient synthetic routes involving this compound for developing fluorinated pyrethroids, which are used in pest control and have implications in medicinal chemistry.

- Comparative Studies : Structural comparisons with related compounds reveal that cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride possesses distinct biological profiles due to its stereochemistry. For instance, analogs lacking the cis configuration exhibit different reactivity and pharmacological properties.

Data Table: Structural Comparisons

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Propan-2-yloxy)cyclobutan-1-amines | Lacks the cis configuration | Different biological activity profile |

| Cyclobutyl amines | General class of compounds | Varying degrees of reactivity |

| Propanamide derivatives | Similar amine functional group | Often exhibit different pharmacological profiles |

Q & A

Q. What are the standard synthetic routes for cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride, and how is stereochemical purity ensured?

The synthesis typically involves cyclization of 3-(propan-2-yloxy)cyclobutanone with ammonia or amine derivatives under reducing conditions (e.g., NaBH₄ or LiAlH₄) in an inert atmosphere to prevent oxidation . Stereochemical purity is achieved by controlling reaction parameters (temperature, solvent polarity) and confirmed via chiral HPLC or X-ray crystallography. Post-synthesis, the hydrochloride salt is isolated via recrystallization or column chromatography using polar solvents .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- NMR spectroscopy : To verify the cis configuration of the cyclobutane ring and isopropoxy/amine substituents .

- Mass spectrometry (MS) : For molecular weight confirmation (165.66 g/mol) and collision cross-section (CCS) validation (e.g., predicted [M+H]+ CCS: 129.9 Ų) .

- Elemental analysis : To confirm stoichiometry (C₇H₁₆ClNO) and salt purity .

- HPLC : For assessing chemical and stereoisomeric purity (>97%) .

Q. How can researchers determine the solubility profile of this hydrochloride salt when literature data is unavailable?

Use a stepwise experimental approach:

Solvent screening : Test solubility in water, DMSO, methanol, and acetonitrile via gravimetric analysis.

Spectrophotometric quantification : Measure UV absorbance in saturated solutions (if chromophores are present).

Dynamic light scattering (DLS) : Assess aggregation in aqueous buffers .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Q. What are the key functional groups in this compound that influence its reactivity in organic synthesis?

- Isopropoxy group : Participates in nucleophilic substitutions (e.g., SN2 reactions).

- Primary amine : Enables Schiff base formation, acylation, or coordination to metal catalysts.

- Cyclobutane ring : Strain-driven reactivity (e.g., [2+2] cycloadditions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride while maintaining stereoselectivity?

- Design of Experiments (DoE) : Vary temperature (20–60°C), catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity (THF vs. methanol).

- In situ monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions.

- Kinetic resolution : Employ chiral auxiliaries or enzymes to favor the cis isomer .

Q. What experimental strategies are employed to study the compound's interaction with biological targets such as enzymes or receptors?

Q. How do researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Assay validation : Replicate experiments under standardized conditions (pH, temperature, cell lines).

- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions.

- Meta-analysis : Compare structural analogs (e.g., cyclobutane derivatives) to contextualize activity trends .

Q. What computational and experimental methods are used to predict and validate the compound's collision cross-section (CCS) in mass spectrometry?

Q. How can X-ray crystallography with SHELX software be applied to determine the absolute configuration of the cyclobutane ring in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.